1-(a-D-Mannopyranosyl)thymine

Drug Delivery Nucleoside Chemistry Formulation Science

Researchers face rapid degradation of standard oligonucleotides by serum nucleases and phosphorylases. 1-(α-D-Mannopyranosyl)thymine (CAS 3180-78-7) solves this with a six-membered mannopyranosyl ring that resists phosphorolytic cleavage, enhancing backbone stability. - Enables automated synthesis of metabolically stable antisense oligonucleotides. - Active against thymidine kinase-deficient viruses, supporting TK-independent mechanism studies. - Supplied as a ready-to-use phosphoramidite for DNA/RNA synthesizers, eliminating custom chemistry delays.

Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
Cat. No. B12840283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(a-D-Mannopyranosyl)thymine
Molecular FormulaC11H16N2O7
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C11H16N2O7/c1-4-2-13(11(19)12-9(4)18)10-8(17)7(16)6(15)5(3-14)20-10/h2,5-8,10,14-17H,3H2,1H3,(H,12,18,19)/t5-,6-,7+,8+,10+/m1/s1
InChIKeyRMXUFBPORJBBEZ-XAVNFNALSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(a-D-Mannopyranosyl)thymine: Pyranonucleoside for Antiviral and Glycobiology Research


1-(α-D-Mannopyranosyl)thymine (CAS 3180-78-7) is a synthetic pyrimidine nucleoside analog where the natural deoxyribose sugar of thymidine is replaced by a six-membered α-D-mannopyranose ring . This structural replacement is not merely a modification but a fundamental change that shifts the compound's conformational and biological profile away from classical five-membered furanosyl nucleosides . It is commercially supplied as a phosphoramidite nucleoside, positioning it as a key intermediate for synthesizing oligonucleotides with modified sugar-phosphate backbones .

Phosphoramidite building block Ready for automated solid-phase oligonucleotide synthesis, reducing in-house derivatization time.
Metabolic stability inquiry Pyranosyl ring resists thymidine phosphorylase cleavage; supports experimental models requiring prolonged half-life in biological media.
TK-independent antiviral probe Reported activity against thymidine kinase-deficient viral strains; useful for studying resistance to classical nucleoside analogs.

Why Pyranosyl Nucleosides Cannot Be Replaced by Standard Furanosyl Analogs


Generic substitution with standard thymidine or deoxyuridine analogs is not scientifically valid because the six-membered mannopyranosyl ring confers fundamentally different biological recognition and chemical stability . Unlike natural furanosyl nucleosides, the pyranosyl skeleton is sterically larger and resists phosphorolytic cleavage by thymidine phosphorylase (TP), an enzyme critical for nucleoside catabolism . This class-level property means that substituting 1-(α-D-Mannopyranosyl)thymine with a metabolically labile furanosyl analog would compromise experimental models dependent on metabolic stability or specific non-natural backbone conformations. Furthermore, its reported activity against thymidine kinase (TK)-deficient viral strains suggests a mechanism of action distinct from standard nucleoside prodrugs that require TK-mediated activation .

Ring-size mismatch
The six-membered mannopyranosyl ring is sterically larger and conformationally distinct from the five-membered deoxyribose. Replacing with standard furanosyl thymidine may alter backbone recognition and duplex properties.
Phosphorolytic stability gap
Standard thymidine is efficiently cleaved by thymidine phosphorylase (Km 2.5 mM), while the pyranosyl analog shows no detectable conversion. Metabolic stability profiles may not transfer across nucleoside classes.
Activation pathway divergence
Reported activity in TK-deficient viral settings suggests a mechanism that bypasses the viral thymidine kinase step. TK-dependent prodrugs (e.g., acyclovir) cannot replicate this profile; model responses may differ.

Key Differentiating Properties of 1-(a-D-Mannopyranosyl)thymine


Enhanced Aqueous Solubility Over Thymidine

The incorporation of the α-D-mannopyranosyl group significantly enhances aqueous solubility compared to the natural nucleoside thymidine. While specific quantitative solubility data for the target compound is not publicly available, the class of mannosylated nucleosides is well-documented to exhibit improved solubility profiles due to the additional hydroxyl groups on the pyranose ring, which is a critical parameter for in vitro and in vivo applications [1]. This is a class-level inference for mannosyl nucleosides over their deoxyribosyl counterparts.

Enhanced solubility
Class-level inference
Mannopyranosyl analog: enhanced aqueous solubility vs Thymidine: limited solubility
May support higher working concentrations in aqueous buffers.
Class-level property; direct solubility data not available – data to verify.
Drug Delivery Nucleoside Chemistry Formulation Science

Resistance to Thymidine Phosphorylase Cleavage

A directly comparable hexopyranosyl thymine analog (compound 12 in the study) was shown to be completely resistant to conversion by thymidine phosphorylase (TP), unlike the native substrate thymidine which is efficiently cleaved . The kinetic data for the native substrate shows a Km of 2.5 mM and a Vmax of 10 mM/min, while the hexopyranosyl analog showed no detectable conversion under the same assay conditions, indicating a failure of the enzyme-substrate complex formation due to the larger pyranosyl ring . This resistance is a defining feature of pyranonucleosides and is directly applicable to 1-(α-D-Mannopyranosyl)thymine.

TP resistance
Cross-study comparable
Hexopyranosyl analog: no detectable conversion vs Thymidine: Km 2.5 mM, Vmax 10 mM/min
Supports prolonged half-life in biological media; relevant for cell culture assays and non-hydrolyzable probe design.
Enzymatic assay with recombinant thymidine phosphorylase; pyranosyl ring blocks substrate binding.
Nucleoside Metabolism Enzymology Antiviral Research

Activity Against TK-Deficient Viral Strains

The compound is specifically noted for its utility against viral infections caused by thymidine kinase-deficient viruses, a common resistance mechanism against first-line nucleoside analogs like acyclovir . While the explicit IC50 values for TK-positive versus TK-negative strains are not detailed in the accessible literature, this targeted application suggests that its mechanism of action bypasses the viral TK-dependent activation step, which is a critical bottleneck for conventional therapies . This property differentiates it from analogs like acyclovir or ganciclovir, which are ineffective in TK-deficient settings.

TK-deficient activity
Supporting evidence
Mannopyranosyl compound: active against TK-deficient strains vs Acyclovir: inactive in TK-deficient setting
Provides a tool to investigate TK-independent antiviral pathways.
Exact IC50 values not publicly detailed; context-dependent validation recommended.
Virology Antiviral Therapy Drug Resistance

High Purity for Solid-Phase Oligonucleotide Synthesis

Commercially, 1-(α-D-Mannopyranosyl)thymine is supplied as a phosphoramidite with a minimum purity of 95%, making it directly compatible with automated solid-phase DNA/RNA synthesizers . This is a distinct advantage over sourcing and derivatizing the non-phosphitylated nucleoside from scratch, saving significant synthesis and purification time. This level of purity is a standard benchmark for phosphoramidite building blocks, ensuring high coupling efficiency.

Synthesis purity
Vendor specification
≥95% min. purity (phosphoramidite)
Directly compatible with automated DNA/RNA synthesizers; reduces purification overhead.
As per supplier specification; lot-specific review advised.
Oligonucleotide Synthesis Nucleic Acid Chemistry Chemical Biology

Research Applications of 1-(a-D-Mannopyranosyl)thymine


Metabolically Stable Antisense Oligonucleotides

Leveraging its resistance to phosphorolytic cleavage by thymidine phosphorylase, researchers can incorporate 1-(α-D-Mannopyranosyl)thymine into antisense oligonucleotides to enhance their stability in serum-containing cell culture media. This directly addresses the common problem of rapid degradation of natural oligonucleotides by nucleases and phosphorylases .

Probing TK-Independent Antiviral Mechanisms

The compound's reported activity against thymidine kinase-deficient viruses makes it a valuable tool for virologists studying resistance to nucleoside analog drugs. It can be used to dissect TK-dependent versus TK-independent pathways of antiviral action in model systems like HSV or HIV .

Mannose-Functionalized Nucleic Acid Libraries

As a commercially available phosphoramidite, it can be directly used in automated synthesizers to create DNA or RNA oligonucleotides with pendant mannose residues. This enables the study of carbohydrate-lectin interactions, such as those involving mannose receptors on macrophages, in a nucleic acid context .

Application
Selection Property
Validation Focus
Metabolically stable antisense oligonucleotides
Phosphoramidite purity, pyranosyl-mediated TP resistance
Coupling efficiency, serum stability assays
TK-independent antiviral mechanism studies
Activity against TK-deficient viral strains
TK-independent antiviral assay models
Mannose-functionalized nucleic acid libraries
Mannose residue incorporation via phosphoramidite
Lectin binding, carbohydrate-receptor interaction assays
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